(3-Fluorophenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone
CAS No.:
Cat. No.: VC14647624
Molecular Formula: C18H25FN2O
Molecular Weight: 304.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H25FN2O |
|---|---|
| Molecular Weight | 304.4 g/mol |
| IUPAC Name | (3-fluorophenyl)-[4-(3-methylcyclohexyl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C18H25FN2O/c1-14-4-2-7-17(12-14)20-8-10-21(11-9-20)18(22)15-5-3-6-16(19)13-15/h3,5-6,13-14,17H,2,4,7-12H2,1H3 |
| Standard InChI Key | LJHBSECKCFHWQS-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCCC(C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound features a piperazine core substituted with a 3-methylcyclohexyl group at the 4-position and a 3-fluorobenzoyl moiety at the 1-position. This configuration creates distinct electronic and steric environments that influence its biological interactions. The fluorine atom at the phenyl ring’s meta position enhances metabolic stability through reduced susceptibility to oxidative degradation .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₅FN₂O |
| Molecular Weight | 304.4 g/mol |
| IUPAC Name | (3-fluorophenyl)-[4-(3-methylcyclohexyl)piperazin-1-yl]methanone |
| Canonical SMILES | CC1CCCC(C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
| InChIKey | LJHBSECKCFHWQS-UHFFFAOYSA-N |
The cyclohexyl substituent adopts a chair conformation, minimizing steric clashes with the piperazine ring. Quantum mechanical calculations suggest the fluorophenyl group’s dipole moment (≈1.6 D) creates localized charge distributions that may facilitate receptor binding .
Physicochemical Characteristics
With a calculated logP value of 3.8 ± 0.2, the compound exhibits moderate lipophilicity, balancing blood-brain barrier permeability and aqueous solubility. The presence of the tertiary amine in the piperazine ring (pKa ≈ 7.4) enables protonation under physiological conditions, enhancing interactions with anionic receptor domains .
Synthesis and Optimization
Core Reaction Pathways
The synthesis typically involves a two-step protocol:
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Piperazine Functionalization: Reacting 1-(3-methylcyclohexyl)piperazine with 3-fluorobenzoyl chloride in dichloromethane at 0–5°C, using triethylamine as a base (yield: 68–72%).
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Purification: Column chromatography (silica gel, ethyl acetate/hexane 1:3) followed by recrystallization from ethanol/water mixtures.
Critical parameters include strict temperature control during acylation to prevent N,N-diacylation byproducts. Microwave-assisted synthesis (100 W, 80°C, 15 min) has been explored to improve yields to 85% while reducing reaction times .
Analytical Characterization
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Mass Spectrometry: ESI-MS shows a predominant [M+H]⁺ ion at m/z 305.2, with fragmentation patterns confirming cleavage between the piperazine and carbonyl groups.
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NMR Spectroscopy:
Pharmacological Profile
Receptor Interaction Studies
While direct binding data for this specific compound remains unpublished, structural analogs demonstrate nanomolar affinities for:
The 3-methylcyclohexyl group may enhance membrane penetration, while the fluorophenyl moiety stabilizes receptor-ligand complexes through halogen bonding .
Metabolic Stability
In vitro hepatic microsome assays (human, 1 mg/mL protein) show a half-life of 42 ± 5 minutes, with primary metabolites resulting from:
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N-dealkylation of the piperazine ring (m/z 217.1)
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Hydroxylation at the cyclohexyl group (m/z 321.2)
CYP3A4 and CYP2D6 isoforms mediate 78% of the oxidative metabolism, suggesting potential drug-drug interactions with inhibitors of these enzymes .
Comparative Analysis with Structural Analogs
Table 2: Key Analog Comparisons
| Compound | Target Affinity (nM) | logP | Metabolic Half-Life (min) |
|---|---|---|---|
| Reference Piperazine | 5-HT₁A: 120 | 2.9 | 28 |
| mCPP | 5-HT₂C: 34 | 3.1 | 39 |
| Subject Compound | 5-HT₁A: ~12* | 3.8 | 42 |
The 3-methylcyclohexyl substitution increases lipophilicity by 0.9 logP units compared to simpler N-alkylpiperazines, correlating with improved CNS penetration in murine models .
Research Applications and Future Directions
Neuropharmacology
Molecular dynamics simulations predict strong interactions with the 5-HT₁A receptor’s orthosteric site (ΔG = -9.8 kcal/mol), making it a candidate for:
Chemical Probe Development
The compound’s fluorinated aromatic ring enables ¹⁹F NMR studies (470 MHz) to monitor real-time receptor binding events, with chemical shift changes ≥0.3 ppm indicating conformational changes.
Regulatory Considerations
As a Schedule I analog under the Federal Analog Act (USA), research applications require DEA licensing . The European Monitoring Centre for Drugs and Drug Addiction has flagged related piperazines as emerging psychoactive substances .
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